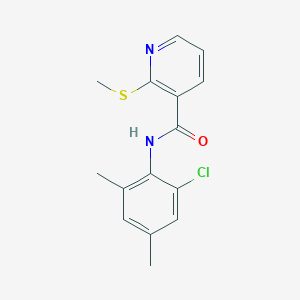![molecular formula C21H23N3O4 B13360533 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The benzimidazole and piperidine intermediates are then coupled using suitable linkers and reagents to form the desired compound.
Final Cyclization: The final step involves the cyclization to form the pyranone ring, which can be achieved under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The combination of benzimidazole and piperidine rings suggests it may have activity against various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-{2-[2-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one: Lacks the methyl group on the benzimidazole ring.
2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The presence of both benzimidazole and piperidine rings in 2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one makes it unique. This combination may confer enhanced biological activity and specificity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H23N3O4 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-methyl-5-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethoxy]pyran-4-one |
InChI |
InChI=1S/C21H23N3O4/c1-14-11-18(25)19(12-27-14)28-13-20(26)24-10-6-5-9-17(24)21-22-15-7-3-4-8-16(15)23(21)2/h3-4,7-8,11-12,17H,5-6,9-10,13H2,1-2H3 |
Clé InChI |
FGBHXIMIJRTVPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CO1)OCC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)

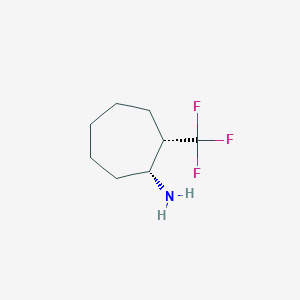
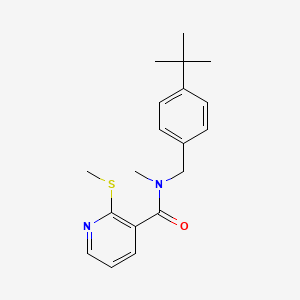
![N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
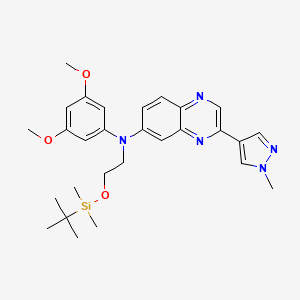
![2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine](/img/structure/B13360478.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360495.png)
![1',1''-Dimethyl-5-methyl-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13360496.png)

![3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360516.png)
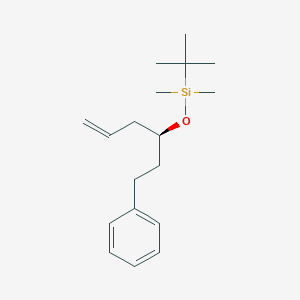
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360526.png)
